molecular formula C18H21ClN2O2 B4750344 N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)urea

N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)urea

Cat. No. B4750344
M. Wt: 332.8 g/mol
InChI Key: VIRKTHMSSIPIPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)urea, also known as terbuthylazine, is a herbicide that belongs to the triazine family of compounds. It is widely used in agriculture to control weeds in crops such as corn, sorghum, and sugarcane. Terbuthylazine is a white crystalline solid that is insoluble in water but soluble in organic solvents.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane involves the inhibition of the electron transport chain in the chloroplasts of plants. Specifically, N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. This leads to the disruption of the electron transport chain, which ultimately results in the production of reactive oxygen species and the death of the plant.
Biochemical and Physiological Effects
Terbuthylazine has been shown to have a range of biochemical and physiological effects on plants. It can cause chlorosis, necrosis, and stunting of plant growth. It can also affect the photosynthetic rate, carbohydrate metabolism, and protein synthesis in plants. In addition, N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane has been shown to have toxic effects on aquatic organisms, such as fish and invertebrates.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane in lab experiments is its high potency and specificity for inhibiting photosynthesis. This makes it a useful tool for studying the photosynthetic process in plants. However, one limitation is that N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane can be toxic to some organisms, which may limit its use in certain experiments. In addition, the use of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane in agriculture has raised concerns about its potential impact on the environment and human health.

Future Directions

There are several future directions for research on N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane. One area of interest is the development of new herbicides that are more effective and have fewer environmental and health risks than current herbicides. Another area of interest is the use of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane as a potential treatment for cancer and other diseases. Further research is needed to determine the safety and efficacy of N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane in humans and to identify the mechanisms underlying its antiproliferative and cytotoxic effects.

Scientific Research Applications

Terbuthylazine has been extensively studied for its herbicidal properties. It is effective against a wide range of weeds, including annual and perennial grasses and broadleaf weeds. It works by inhibiting the photosynthesis process in plants, which leads to the death of the weed. Terbuthylazine has also been studied for its potential use in the treatment of certain diseases, such as cancer and malaria. Research has shown that N-(5-tert-butyl-2-methoxyphenyl)-N'-(4-chlorophenyl)ureane has antiproliferative and cytotoxic effects on cancer cells and can inhibit the growth of the malaria parasite.

properties

IUPAC Name

1-(5-tert-butyl-2-methoxyphenyl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O2/c1-18(2,3)12-5-10-16(23-4)15(11-12)21-17(22)20-14-8-6-13(19)7-9-14/h5-11H,1-4H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRKTHMSSIPIPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)OC)NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Tert-butyl-2-methoxyphenyl)-3-(4-chlorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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